molecular formula C3H9Cl6OS B1617745 Trimethyloxonium hexachloroantimonate CAS No. 54075-76-2

Trimethyloxonium hexachloroantimonate

Cat. No.: B1617745
CAS No.: 54075-76-2
M. Wt: 395.6 g/mol
InChI Key: YAHNDGAYGJSBJE-UHFFFAOYSA-H
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Description

Significance as a Potent Electrophilic Reagent and Catalyst in Contemporary Organic Chemistry

The primary significance of trimethyloxonium (B1219515) hexachloroantimonate in contemporary organic chemistry lies in its exceptional power as an electrophilic alkylating agent. researchgate.net Trialkyloxonium salts, in general, are among the most powerful alkylating agents available to chemists, capable of alkylating a vast range of sensitive or weakly nucleophilic functional groups. orgsyn.org Over 50 different functional groups have been reported to undergo alkylation by these reagents. orgsyn.org

The reactivity of trimethyloxonium salts is such that they are considered "hard" electrophiles, meaning they preferentially react at the site of highest electron density in a molecule. thieme-connect.de In terms of methylating strength, trimethyloxonium salts are more electrophilic than many common methylating agents like methyl iodide or dimethyl sulfate. thieme-connect.de This high reactivity allows for chemical transformations under mild conditions, often at room temperature, which is a significant advantage over traditional methods that may require harsh conditions. orgsyn.org

While often used as a stoichiometric reagent, the principles of its reactivity are foundational to the development of catalytic processes. For instance, recent research has focused on the catalytic generation of Meerwein's salt-type oxonium ions for reactions like the Friedel-Crafts methylation of arenes with methanol (B129727). researchgate.net In these systems, a catalyst facilitates the in-situ formation of a highly reactive oxonium ion, which then acts as the methylating agent in a catalytic cycle. researchgate.net The ability of related compounds like triethyloxonium (B8711484) hexachloroantimonate to act as a catalyst in various chemical reactions, such as alkylation and acylation, highlights the catalytic potential within this class of compounds. mdpi.com

Historical Context of Trialkyloxonium Salt Chemistry and Meerwein Salts

The history of trialkyloxonium salts is intrinsically linked to the pioneering work of German chemist Hans Meerwein. orgsyn.orgnih.gov Meerwein was the first to discover and extensively investigate the chemistry of these powerful alkylating agents. orgsyn.org His work in this area was so influential that trialkyloxonium salts, particularly triethyloxonium tetrafluoroborate (B81430), are often referred to as "Meerwein's salts" or "Meerwein's reagents". researchgate.net

Meerwein's contributions to organic chemistry were profound, including his proposal of the carbocation as a reactive intermediate, which fundamentally changed the understanding of many chemical reactions. nih.gov He was born in Hamburg, Germany, in 1879 and had a distinguished academic career at the Universities of Bonn, Königsberg, and Marburg. nih.gov

The broader class of compounds to which trimethyloxonium hexachloroantimonate belongs is known as onium salts. An onium ion is a cation that is formally derived from the protonation of a parent hydride of elements from groups 15, 16, or 17 of the periodic table. researchgate.net The oldest and most well-known onium ion is ammonium (B1175870) (NH₄⁺). The nomenclature for these ions typically involves adding the suffix "-onium" to the root name of the element. researchgate.net Thus, the cation derived from an ether, such as the trimethyloxonium ion, falls into this category. The development of the chemistry of onium salts has provided a wide array of useful reagents for organic synthesis. researchgate.net

Chemical and Physical Properties

This compound is typically a light brown powder. researchgate.netthieme-connect.de It is a moisture-sensitive compound and is unstable in water, with which it reacts to form methanol and a strongly acidic solution. researchgate.netthieme-connect.de

Below is a table summarizing some of its key properties:

PropertyValue
Molecular Formula C₃H₉Cl₆OSb
Molecular Weight 395.6 g/mol
Appearance Light brown powder
Reactivity with Water Unstable, reacts to form acidic solutions
Primary Hazard Powerful alkylating agent, corrosive

Research Findings on Reactivity

The high electrophilicity of this compound makes it a versatile reagent for a multitude of chemical transformations. Its reactivity is comparable to, and in some cases exceeds, that of the more commonly used triethyloxonium tetrafluoroborate. orgsyn.org The choice between different trialkyloxonium salts often depends on factors such as solubility and the desired alkyl group.

Simple trialkyloxonium cations that have been prepared include trimethyl, triethyl, tri-n-propyl, and tri-n-butyl, with tetrafluoroborate or hexachloroantimonate as the common anions. orgsyn.org The synthesis of these salts typically involves the reaction of a Lewis acid, an ether, and an epoxide. For example, a common preparation of triethyloxonium tetrafluoroborate involves the reaction of boron trifluoride etherate with epichlorohydrin (B41342) in diethyl ether. orgsyn.org A similar principle applies to the synthesis of trimethyloxonium salts.

The utility of these reagents is demonstrated in their ability to O-alkylate amides, which can then be hydrolyzed under mild conditions to yield amines and esters. orgsyn.org This provides a valuable synthetic route that transforms the relatively unreactive amide group into a more versatile functionality. orgsyn.org

Properties

CAS No.

54075-76-2

Molecular Formula

C3H9Cl6OS

Molecular Weight

395.6 g/mol

IUPAC Name

hexachloroantimony(1-);trimethyloxidanium

InChI

InChI=1S/C3H9O.6ClH.Sb/c1-4(2)3;;;;;;;/h1-3H3;6*1H;/q+1;;;;;;;+5/p-6

InChI Key

YAHNDGAYGJSBJE-UHFFFAOYSA-H

SMILES

C[O+](C)C.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl

Canonical SMILES

C[O+](C)C.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl

Other CAS No.

54075-76-2

Pictograms

Irritant; Environmental Hazard

Related CAS

43625-65-6 (Parent)

Origin of Product

United States

Synthetic Methodologies and Anion Exchange Strategies for Trimethyloxonium Hexachloroantimonate

Established Synthetic Pathways for Trialkyloxonium Cations

The synthesis of the trialkyloxonium cation is a well-established area of organic chemistry, with several reliable methods available. These pathways typically generate the cation with a weakly coordinating anion, such as tetrafluoroborate (B81430), which can then potentially be exchanged.

Synthesis via Epichlorohydrin (B41342) and Ethereal Precursors

A widely utilized and convenient method for preparing trialkyloxonium salts involves the reaction of a Lewis acid, an ether, and epichlorohydrin. orgsyn.orgorgsyn.orgthieme-connect.dewikipedia.org This one-step synthesis is advantageous due to the use of readily available and relatively inexpensive reagents. orgsyn.org

The general procedure for the synthesis of trimethyloxonium (B1219515) tetrafluoroborate, a common precursor, involves charging a reaction vessel with a solvent like dichloromethane (B109758) and boron trifluoride diethyl etherate. orgsyn.org Dry dimethyl ether is then introduced into the solution at low temperatures. Subsequently, epichlorohydrin is added dropwise to the stirred mixture. orgsyn.orgorgsyn.org The reaction proceeds via the formation of a mixed oxonium ion, which then methylates the excess dimethyl ether present to form the trimethyloxonium cation. orgsyn.org The resulting trimethyloxonium salt precipitates from the solution as a crystalline solid and can be isolated by filtration. orgsyn.org Yields for this method are typically high, often in the range of 85-95% for the tetrafluoroborate salt. orgsyn.org

The reaction can be summarized as follows: 4 Et₂O·BF₃ + 2 Me₂O + 3 C₃H₅ClO → 3 [Me₃O]⁺[BF₄]⁻ + B(OCH(CH₂Cl)CH₂OMe)₃ (analogous to the triethyl derivative) wikipedia.org

Preparation from Dimethyloxonium Species

Another established route to trimethyloxonium salts is through the alkylation of a pre-formed dimethyloxonium species or by the alkylation of dimethyl ether with another trialkyloxonium salt. For instance, trimethyloxonium tetrafluoroborate can be synthesized by reacting triethyloxonium (B8711484) tetrafluoroborate with an excess of dimethyl ether in a solvent such as methylene (B1212753) chloride. orgsyn.org

The reaction mixture is typically stirred at low temperature and then allowed to warm to room temperature, during which the less soluble trimethyloxonium salt crystallizes out of the solution. orgsyn.org This method is essentially a transalkylation, where the methyl group from dimethyl ether displaces an ethyl group from the triethyloxonium cation. This approach can be particularly useful when a specific trialkyloxonium salt is more readily accessible. The yields for this method are also generally high, with reported yields for trimethyloxonium tetrafluoroborate being in the range of 86–94%. orgsyn.org

Methodological Advancements in Hexachloroantimonate Anion Incorporation

While the tetrafluoroborate salts are more commonly synthesized due to the convenience of using boron trifluoride etherate, the hexachloroantimonate salts are known for their increased stability. thieme-connect.de The incorporation of the hexachloroantimonate anion can be achieved either through direct synthesis or by anion exchange.

A direct synthesis approach involves the use of antimony pentachloride (SbCl₅) as the Lewis acid. For example, triethyloxonium hexachloroantimonate has been prepared as a novel one-electron oxidant. nih.govmarquette.edu The synthesis involves the reaction of antimony pentachloride with an aromatic donor in the presence of an ether. marquette.edu While a detailed procedure for the direct synthesis of trimethyloxonium hexachloroantimonate is less commonly documented in introductory literature, the principle follows the same logic as the tetrafluoroborate synthesis, where SbCl₅ would replace BF₃·OEt₂.

Anion exchange represents an alternative strategy to obtain trialkyloxonium hexachloroantimonates. This would typically involve preparing a more accessible salt, like the tetrafluoroborate, and then exchanging the anion. While specific protocols for the exchange of tetrafluoroborate to hexachloroantimonate in trialkyloxonium salts are not extensively detailed in general literature, the concept of anion exchange in onium salts is a known process. Such exchanges can often be accomplished by metathesis reactions, where the precipitation of an insoluble salt drives the reaction to completion.

Comparative Analysis of Synthesis Efficiency and Purity for Oxonium Salts

The choice of synthetic route and counter-anion significantly impacts the efficiency of the synthesis, as well as the purity and stability of the resulting oxonium salt.

Parameter Via Epichlorohydrin (BF₄⁻) From Triethyloxonium Salt (BF₄⁻) Hexachloroantimonate Salt
Typical Yield 92.5–96.5% orgsyn.org86–94% orgsyn.orgHigh yields reported for related salts marquette.edu
Starting Materials Boron trifluoride etherate, dimethyl ether, epichlorohydrin orgsyn.orgTriethyloxonium tetrafluoroborate, dimethyl ether orgsyn.orgAntimony pentachloride, ether, alkylating agent marquette.edu
Purity High, crystalline solid obtained orgsyn.orgHigh, crystalline solid obtained orgsyn.orgCrystalline salts can be isolated nih.govmarquette.edu
Stability Less stable, hygroscopic orgsyn.orgLess stable, hygroscopic orgsyn.orgMore stable, less sensitive to decomposition thieme-connect.de

This table is based on data for trimethyloxonium tetrafluoroborate and analogous trialkyloxonium salts.

The purity of trialkyloxonium salts is often assessed by their melting point and spectroscopic data. For instance, the melting point of trimethyloxonium tetrafluoroborate has been reported to vary depending on the preparation method, with values such as 141–143 °C and 179.6–180.0 °C (decomposed) being documented. orgsyn.orgorgsyn.org The ¹H NMR spectrum of trimethyloxonium tetrafluoroborate in liquid sulfur dioxide shows a characteristic singlet for the methyl protons at approximately δ 4.54 ppm. orgsyn.org

In comparison, trialkyloxonium salts with the hexachloroantimonate anion are noted to be less sensitive to decomposition, which can be a significant advantage for storage and handling. thieme-connect.de However, the synthesis of these salts is often described as more tedious. thieme-connect.de The increased stability of the hexachloroantimonate salts is attributed to the lower nucleophilicity and greater charge delocalization of the [SbCl₆]⁻ anion compared to the [BF₄]⁻ anion.

Advanced Alkylation and Cationic Functionalization Chemistry

Mechanistic Principles of Oxonium Ion-Mediated Alkylation

Trialkyloxonium salts, including trimethyloxonium (B1219515) hexachloroantimonate, are distinguished by their potent alkylating capabilities, which surpass those of conventional reagents like alkyl halides or sulfonates. orgsyn.org Their reactivity stems from the highly electrophilic nature of the oxonium cation. These salts are classified as "hard" electrophiles, a characteristic that dictates their preference for reacting with the site of highest electron density in a nucleophile, in accordance with Hard-Soft Acid-Base (HSAB) theory. thieme-connect.dethieme-connect.de The methylation reactions typically proceed under mild conditions, often at room temperature in solvents like dichloromethane (B109758). orgsyn.org

Direct Methylation of Diverse Nucleophilic Substrates

Trimethyloxonium hexachloroantimonate and its related salts are capable of methylating a vast range of functional groups, particularly those that are considered weak nucleophiles and are unreactive towards other methylating agents. orgsyn.orgthieme-connect.de The trimethyloxonium cation serves as a synthetic equivalent of CH₃⁺, making it one of the most powerful electrophilic methylating agents available. wikipedia.org Its reactivity is greater than that of methyl triflate and methyl fluorosulfonate. wikipedia.org The reaction mechanism is a straightforward nucleophilic attack by the substrate on one of the methyl groups of the trimethyloxonium cation, displacing dimethyl ether as a neutral leaving group.

The scope of nucleophiles that can be effectively methylated is extensive, highlighting the reagent's versatility in organic synthesis. orgsyn.org

Table 1: Examples of Nucleophilic Substrates Methylated by Trialkyloxonium Salts

Functional Group Class Substrate Example Product Type Reference
Oxygen Nucleophiles Carboxylic Acids Methyl Esters wikipedia.orgwikipedia.orgorgsyn.org
Ketones / Enols Methyl Enol Ethers orgsyn.org
Ethers Quarternary Oxonium Salts orgsyn.org
Sulfoxides Alkoxysulfonium Salts orgsyn.org
Amine Oxides Methoxyammonium Salts orgsyn.org
Nitrogen Nucleophiles Amides / Lactams O-alkylated Imidatonium Salts orgsyn.org
Heterocyclic Amines Quarternary Ammonium (B1175870) Salts orgsyn.org
Sulfur Nucleophiles Sulfides Sulfonium (B1226848) Salts orgsyn.orgyoutube.com
Thiophenes S-alkylated Thiophenium Salts orgsyn.org
Carbon Nucleophiles Metal Carbonyls Fischer Carbenes thieme-connect.dethieme-connect.de

Role in Stabilizing Reactive Intermediates

A key aspect of the chemistry of trimethyloxonium salts is their ability to convert reactive functional groups into stable, often crystalline, cationic intermediates. This transformation effectively "stabilizes" the reactive moiety, allowing for its isolation and subsequent, controlled reaction with other reagents. This is particularly valuable in multi-step syntheses.

For instance, the O-alkylation of an amide by a trimethyloxonium salt generates a stable imidatonium salt. orgsyn.org This intermediate is significantly more reactive towards nucleophiles than the original amide but is stable enough to be handled. This enhanced reactivity can be harnessed for further transformations under mild conditions: orgsyn.org

Hydrolysis: Mild hydrolysis of the imidatonium salt yields an amine and an ester. orgsyn.org

Reduction: Reduction with agents like sodium borohydride (B1222165) produces a secondary or tertiary amine. orgsyn.org

Further Nucleophilic Attack: Reaction with alkoxides leads to the formation of amide acetals. orgsyn.org

This strategy of converting a functional group into a stable, yet reactive, intermediate is a cornerstone of its synthetic utility, providing pathways to products that are difficult to access directly.

Scope and Versatility in Functional Group Methylation

The broad applicability of this compound in methylation is a testament to its high electrophilicity and the non-nucleophilic nature of its counter-anion.

O-Alkylation of Carbonyls, Enols, and Ethers

Oxygen-containing functional groups are common substrates for methylation by trimethyloxonium salts.

Carbonyls and Enols: Ketones and other carbonyl compounds can be O-alkylated at the oxygen atom to form alkoxycarbenium ions, or their corresponding enol forms can be alkylated to yield stable enol ethers. orgsyn.org This is particularly useful for trapping enolates as their methyl ethers.

Ethers: While generally unreactive, ethers can be alkylated by powerful reagents like trimethyloxonium salts to form trialkyloxonium salts. orgsyn.org This reaction is less common synthetically but demonstrates the high electrophilic strength of the reagent. The reverse reaction, the cleavage of ethers, is typically achieved with strong protic acids like HBr or HI, which proceed through a protonated dialkyloxonium ion intermediate, analogous to the species formed in alkylation. openstax.orglibretexts.org

N-Alkylation in Amides, Lactams, and Heterocyclic Systems

Nitrogen-containing compounds are readily alkylated by this compound.

Amides and Lactams: Amides and lactams are preferentially alkylated on the oxygen atom to form stable imidatonium salts, as discussed previously. orgsyn.orgthieme-connect.de This activation is a key step in various synthetic transformations of amides. nih.govchemrxiv.orgorganic-chemistry.org

Heterocyclic Systems: Nitrogen atoms within heterocyclic rings, such as pyridines, imidazoles, and diazines, can be effectively quaternized. orgsyn.org This is useful for creating cationic heterocyclic systems, modifying the electronic properties of the ring, or for synthesizing reagents for applications like peptide synthesis. orgsyn.org When multiple nitrogen atoms are present, the "hardest" or most basic nitrogen is preferentially alkylated. thieme-connect.de

S-Alkylation of Sulfides and Sulfoxides

Sulfur-containing functional groups are excellent nucleophiles for trimethyloxonium salts.

Sulfides: The sulfur atom in a sulfide (B99878) readily attacks the methyl group of the trimethyloxonium cation in an Sₙ2 reaction to produce a stable sulfonium salt. orgsyn.orgyoutube.com This reaction is analogous to the Williamson ether synthesis. youtube.com

Sulfoxides: The oxygen atom of a sulfoxide (B87167) is the site of methylation, yielding an alkoxysulfonium salt. orgsyn.org This demonstrates the "hard" character of the oxonium reagent, which prefers to react with the harder oxygen atom over the softer sulfur atom of the neutral sulfoxide.

Alkylation of Organometallic Complexes

This compound serves as a potent methylating agent for a variety of organometallic complexes, facilitating the synthesis of novel organometallic species and intermediates. Its high electrophilicity, owing to the trimethyloxonium cation, allows for the methylation of even weakly nucleophilic metal centers or coordinated ligands. A significant application in this area is the synthesis of Fischer-type carbene complexes. thieme-connect.de This transformation typically involves the addition of an organolithium reagent to a metal carbonyl, followed by alkylation of the resulting acylmetalate with an oxonium salt.

The general scheme for the preparation of a Fischer carbene involves two main steps:

Nucleophilic attack of an organolithium reagent on a coordinated carbonyl ligand.

Electrophilic alkylation of the resulting acylmetalate.

For instance, a chromium hexacarbonyl complex can be reacted with an organolithium reagent to form a lithium acylchromate intermediate. Subsequent treatment with this compound yields the corresponding methoxy-carbene complex. thieme-connect.de

Stereochemical Outcomes and Regioselectivity in Complex Molecular Architectures

The stereochemical and regiochemical outcomes of alkylation reactions using this compound are governed by fundamental principles of reactivity, notably the Hard and Soft Acids and Bases (HSAB) theory. The trimethyloxonium cation is considered a "hard" electrophile. core.ac.uk Consequently, in molecules with multiple potential nucleophilic sites, it will preferentially react with the "hardest" or most electronegative and least polarizable atom. core.ac.ukthieme-connect.de This principle dictates the regioselectivity of the methylation.

For example, in the alkylation of amides, the oxygen atom is harder than the nitrogen atom, leading to preferential O-alkylation to form an imidate salt. thieme-connect.dethieme-connect.de This regioselectivity is a key feature in the subsequent synthesis of imino esters and amide acetals.

While the principles of HSAB theory provide a predictive framework for regioselectivity, specific stereochemical outcomes, such as the induction of new chiral centers, are highly dependent on the substrate's existing stereochemistry and the reaction conditions. The alkylation generally proceeds via an S(_N)2 mechanism, which would imply an inversion of configuration if the nucleophilic atom were a stereocenter. However, in most applications of this compound, the reacting atom (e.g., the oxygen of a carbonyl or the nitrogen of an amine) is not a stereocenter itself. The stereochemical impact is more often observed in the context of diastereoselectivity, where the approach of the methylating agent is directed by the steric and electronic environment of a chiral molecule. Recently, the synthesis of configurationally stable, helically chiral triaryloxonium ions has been reported, highlighting the potential for controlling stereochemistry at the oxygen center itself, though this is a specialized case. nih.govox.ac.uk

Detailed research findings on the specific stereochemical and regioselective outcomes when using this compound in complex molecular architectures are often substrate-specific and require careful analysis of the product distribution.

Transformative Applications in Fine Chemical Synthesis

The potent and selective alkylating power of this compound has been harnessed for various transformative applications in the synthesis of fine chemicals and complex molecular scaffolds.

Synthesis of Quaternary N-Alkyl Alkaloid Salts

Quaternary ammonium salts of alkaloids often exhibit modified biological activities compared to their tertiary amine precursors. The N-methylation of alkaloids is a crucial transformation in medicinal chemistry and pharmacology. Tropane alkaloids, such as scopolamine, are important pharmaceutical agents, and their quaternization leads to derivatives like N-methylscopolamine, which has applications in pharmacological research as a muscarinic receptor antagonist. nih.govnih.govrevvity.com

The synthesis of such quaternary salts can be achieved by reacting the tertiary nitrogen atom of the alkaloid with a powerful methylating agent like this compound. The lone pair of electrons on the tertiary nitrogen atom acts as the nucleophile, attacking the methyl group of the oxonium salt.

Table 1: Example of N-Alkylation of a Tropane Alkaloid Precursor

Reactant (Alkaloid)Methylating AgentProduct
Scopolamine (tertiary amine)This compoundN-methylscopolamine hexachloroantimonate

This table illustrates a representative transformation. Specific yields and reaction conditions would be dependent on the detailed experimental procedure.

This method provides a direct route to quaternary alkaloid salts under generally mild conditions, which is advantageous for complex and sensitive molecules.

Preparation of Imino Esters and Amide Acetals as Synthetic Intermediates

Imino esters and amide acetals are valuable synthetic intermediates that are not readily accessible by many synthetic routes. The reaction of trimethyloxonium salts with amides or lactams provides a powerful and versatile entry to these functionalities. orgsyn.org

The process begins with the O-alkylation of the amide or lactam carbonyl group with this compound. This reaction proceeds due to the hard nature of both the oxonium salt and the carbonyl oxygen, leading to the formation of a highly reactive imidate salt intermediate. thieme-connect.deorgsyn.org

This imidate salt can then be treated in one of two ways:

Deprotonation: Treatment with a non-nucleophilic base removes a proton from the nitrogen (if a secondary amide is used) or an adjacent carbon, to yield a neutral imino ester.

Alkoxide Addition: Reaction with an alkoxide, such as sodium methoxide, results in the nucleophilic addition of the alkoxide to the electrophilic carbon of the imidate salt, forming an amide acetal. orgsyn.org

This sequence transforms the relatively unreactive amide group into a highly versatile functional group for further synthetic manipulations. orgsyn.org

Table 2: Synthesis of Amide Acetals from Amides

Amide SubstrateReagent 1IntermediateReagent 2Product (Amide Acetal)
N-Methylbenzamide(CH₃)₃O⁺SbCl₆⁻O-Methyl-N-methylbenzimidate saltNaOCH₃N-Methylbenzamide dimethyl acetal
2-Pyrrolidinone(CH₃)₃O⁺SbCl₆⁻O-Methyl-2-pyrrolidinone imidate saltNaOCH₃2,2-Dimethoxy-1-methylpyrrolidine

Mechanistic Investigations in Heterogeneous and Homogeneous Catalysis

Elucidation of Reaction Pathways in Zeolite-Catalyzed Processes

The Trimethyloxonium-Ylide Mechanism in Methanol-to-Hydrocarbons (MTH) Conversion

This mechanism posits that methanol (B129727) is initially methylated in a sequential manner within the acidic environment of the zeolite to form a trimethyloxonium (B1219515) species. rsc.org Subsequently, a basic site on the zeolite framework deprotonates the trimethyloxonium ion, yielding a methylide, (CH₃)₂OCH₂⁻. rsc.org This reactive ylide intermediate can then proceed via two primary pathways to form the first C-C bond:

Stevens Rearrangement: The ylide can undergo a rearrangement to form methyl ethyl ether. This ether can then eliminate ethene, a key building block for larger hydrocarbons. rsc.org

Reaction with Methanol: Alternatively, the methylide can react with another molecule of methanol to produce a dimethyl ethyl oxonium species. This species can also subsequently eliminate ethene. rsc.org

The trimethonium-ylide mechanism is one of several competing hypotheses for the initial C-C bond formation in the MTH process. Other proposed mechanisms include the carbene mechanism and the methoxy-methylide mechanism. rsc.org Differentiating between these pathways often involves the use of model reactants and reaction probes to understand the intricate steps of the reaction. rsc.org For instance, the introduction of higher alcohols into the feed has been shown to accelerate the conversion of methanol, suggesting that the formation of the initial hydrocarbon pool is a crucial step. rsc.org

Interactions with Zeolite Acidic and Basic Sites in Catalytic Cycles

Zeolites, with their well-defined microporous structures and tunable acidity, are important catalysts in many hydrocarbon conversion processes. The interaction of trimethyloxonium ions with the acidic and basic sites within zeolites is crucial for understanding its role in catalytic cycles, such as the methanol-to-olefins (MTO) process.

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into these interactions. rsc.orgresearchgate.net The trimethyloxonium ion can be stabilized within the ionic environment of the zeolite framework. rsc.org It is considered a mobile and efficient methyl carrier at low temperatures. rsc.org

The interaction with Brønsted acid sites in zeolites is a key feature. The trimethyloxonium ion can be formed from methanol and dimethyl ether within the zeolite pores and serves as a potent methylating agent for olefins. rsc.org DFT calculations have shown that the methylation of ethene to propene can proceed via a stepwise mechanism involving the trimethyloxonium ion, which is favored over the concerted mechanism at lower temperatures. rsc.org

Mechanistic Controversies and Supporting Evidence in Surface Catalysis

The mechanistic details of reactions involving highly reactive species like the trimethyloxonium ion on catalytic surfaces can be complex and subject to debate. While specific controversies directly targeting trimethyloxonium hexachloroantimonate on a wide range of surfaces are not extensively reported, discussions surrounding related systems and strong alkylating agents offer valuable insights into potential areas of mechanistic uncertainty.

One area of long-standing debate in related onium salt chemistry is the precise mechanism of the Stevens rearrangement. wikipedia.orgjocpr.com The competition between concerted, radical-pair, and ion-pair pathways has been investigated through experimental and computational studies. wikipedia.orgnih.govjocpr.com The nature of the solvent, the substituents on the onium salt, and the reaction conditions all appear to influence the operative mechanism. The observation of byproducts and the stereochemical outcome of the reaction are often cited as evidence to support one pathway over another.

In the context of zeolite catalysis, a point of mechanistic discussion is the relative importance of the "hydrocarbon pool" mechanism versus direct C-C bond formation from methanol-derived species. The trimethyloxonium ion is a key intermediate in the direct methylation pathway. rsc.orgresearchgate.net The prevailing mechanism can depend on the zeolite topology, the reaction conditions, and the stage of the reaction. Distinguishing between spectator species and true reactive intermediates is a significant challenge in heterogeneous catalysis and is an area of active research. acs.org

The development of advanced in-situ and operando spectroscopic techniques is crucial for gathering direct evidence of reactive intermediates and resolving mechanistic questions. rsc.orgresearchgate.net These methods allow for the observation of species under actual reaction conditions, providing a more accurate picture of the catalytic cycle. While direct spectroscopic evidence for methylide intermediates from this compound on surfaces remains elusive, the ongoing development of these techniques holds promise for a more detailed understanding of its surface chemistry in the future.

One Electron Oxidation and Radical Cation Chemistry

Mechanism of Electron Transfer in Organic Transformations

While detailed mechanistic studies specifically for trimethyloxonium (B1219515) hexachloroantimonate are not extensively documented, a strong analogy can be drawn from the well-studied reactions of its close relative, triethyloxonium (B8711484) hexachloroantimonate. acs.orgmdpi.com The process is believed to be initiated by the dissociation of the hexachloroantimonate anion, which exists in equilibrium with antimony pentachloride (SbCl₅) and a chloride ion.

Key Mechanistic Steps:

Dissociation: The [SbCl₆]⁻ anion partially dissociates to release the highly electrophilic Lewis acid, antimony pentachloride. [SbCl₆]⁻ ⇌ SbCl₅ + Cl⁻

Electron Transfer: The potent Lewis acid SbCl₅ is the primary oxidizing agent. It abstracts a single electron from the π-system of an electron-rich aromatic donor to form an aromatic radical cation ([ArH]⁺•) and the antimony tetrachloride radical anion ([SbCl₅]⁻•). ArH + SbCl₅ → [ArH]⁺• + [SbCl₅]⁻•

Anion Formation: The resulting antimony radical anion can further react or dimerize, ultimately leading to the stable [SbCl₆]⁻ counter-ion that forms a salt with the newly generated aromatic radical cation.

This mechanism highlights that the oxonium cation ((CH₃)₃O⁺) is not directly involved in the electron transfer but serves to deliver the crucial [SbCl₆]⁻ anion in a suitable organic solvent. The slow, controlled release of SbCl₅ from the hexachloroantimonate salt is advantageous, as it allows for a more moderate and selective oxidation compared to using the highly reactive antimony pentachloride directly. acs.org

Generation and Characterization of Stable Aromatic Cation Radicals

The generation of radical cations from neutral organic molecules is a pivotal step in many synthetic transformations and for the study of the electronic properties of organic materials. Trimethyloxonium hexachloroantimonate has proven effective in this regard, particularly with substrates that possess high-lying molecular orbitals.

Selective Oxidation of Electron-Rich Aromatic Donors

This compound demonstrates selectivity towards the oxidation of substrates with low ionization potentials. A prominent example of its application is in the chemical "doping" of conjugated polymers, such as polyacetylene. In this process, the reagent acts as a p-dopant, meaning it removes electrons from the polymer backbone.

The reaction of this compound with polyacetylene film results in the formation of positively charged radical cations (also known as polarons) along the polymer chain. mdpi.com This one-electron oxidation transforms the semiconducting polymer into a material with significantly higher electrical conductivity. The process is a clear demonstration of the reagent's ability to selectively oxidize the electron-rich π-system of the polymer without engaging in its more common role as a methylating agent. This transformation is often referred to as covalent doping, as the [SbCl₆]⁻ counter-ion becomes associated with the positively charged sites on the polymer chain. mdpi.com

Isolation of Crystalline Paramagnetic Salts for Structural Elucidation

The isolation of stable, crystalline salts of radical cations is crucial for their definitive characterization, particularly through techniques like X-ray crystallography and Electron Paramagnetic Resonance (EPR) spectroscopy. While the use of triethyloxonium hexachloroantimonate has been successfully employed to prepare and isolate numerous crystalline paramagnetic salts of small aromatic molecules, acs.orgacs.org the literature providing similar examples specifically for this compound is less extensive.

The primary documented success lies in the generation of radical cations within a polymeric matrix, as seen with polyacetylene. mdpi.com EPR spectroscopy on these doped films confirms the generation of paramagnetic species (the radical cations), and their saturation characteristics provide insight into the electronic environment of the charge carriers. acs.org However, the isolation of discrete, crystalline salts of small aromatic donors using this specific trimethyl-reagent is not a widely reported application. The stability of the resulting radical cation salt depends heavily on the nature of the aromatic compound and the non-reactivity of the counter-ion, a condition well-met by the robust hexachloroantimonate anion.

Substrate TypeProductCharacterization MethodFinding
Conjugated Polymer (Polyacetylene)Doped Polyacetylene with [SbCl₆]⁻ counter-ionsElectrical Conductivity, EPR SpectroscopyFormation of radical cations (polarons) on the polymer chain, leading to a significant increase in conductivity.

Applications in Oxidative Cyclization and Coupling Reactions

The generation of radical cations is often the first step in a cascade of reactions that lead to the formation of new carbon-carbon bonds. These oxidative pathways are powerful tools in modern organic synthesis.

Role in Scholl Reactions for Nanographene Synthesis

The Scholl reaction is a classic acid-catalyzed oxidative intramolecular or intermolecular aryl-aryl coupling reaction, essential for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and nanographenes. The mechanism involves the generation of aromatic radical cations, which then couple to form the desired C-C bonds. Given its ability to act as a one-electron oxidant, this compound could theoretically be employed to initiate such transformations.

However, a thorough review of the scientific literature reveals no specific examples or documented use of this compound as the oxidant for Scholl reactions in the synthesis of nanographenes or other large PAHs. Oxidants such as iron(III) chloride (FeCl₃), copper(II) triflate (Cu(OTf)₂), or electrochemical methods are more commonly reported for these transformations.

Facilitation of C-C Bond Formation via Oxidative Pathways

While its application in the Scholl reaction is not documented, the fundamental ability of this compound to generate radical cations implies its potential to facilitate other forms of oxidative C-C bond formation. Studies on the thermal decomposition of this compound have noted the formation of C-C bonds, although these occur at high temperatures (50–350°C) and are believed to proceed through radical-type reaction conditions distinct from the controlled one-electron oxidation pathways discussed here.

: Electron Transfer Catalysis in Rearrangement Reactions (e.g., Pinacolic Rearrangement)

The classic pinacol (B44631) rearrangement transforms a 1,2-diol into a carbonyl compound and is traditionally understood to proceed under acidic conditions via a carbocation intermediate. wikipedia.orgorganic-chemistry.orgbyjus.com In this pathway, protonation of a hydroxyl group leads to the loss of water, forming a carbocation which then undergoes a 1,2-alkyl or -aryl shift. wikipedia.orgorganic-chemistry.orgbyjus.com However, an alternative and powerful approach to initiate such rearrangements involves single-electron transfer (SET) catalysis, where a one-electron oxidant generates a radical cation from the diol substrate. This compound, as a potent one-electron oxidant, is a key reagent in facilitating these types of transformations.

The mechanism of the pinacol rearrangement can be initiated not only by acid catalysis but also through oxidative activation. researchgate.net Research into the reactions of various vicinal diols with aminium hexachloroantimonate salts has provided evidence that the rearrangement can be triggered oxidatively rather than by simple acid catalysis. researchgate.net In these systems, it is proposed that the active catalytic species may be antimony pentachloride, which can be generated from the hexachloroantimonate anion.

The core of this catalytic process lies in the ability of salts like this compound to accept a single electron from the diol, forming a radical cation intermediate. This mode of activation is distinct from the traditional acid-catalyzed pathway. The formation of radical cations as intermediates in pinacol-type rearrangements has been supported by experimental evidence, including electron paramagnetic resonance (EPR) studies in reactions involving other one-electron oxidants like nitrosyl hexafluoroantimonate (NOSbF₆) and silver hexafluoroantimonate (AgSbF₆). researchgate.net

A notable example that highlights the chemoselectivity achievable with different one-electron oxidants is the rearrangement of 1,1,2-triphenylethane-1,2-diol. When this diol is treated with NOSbF₆, the ketone product, 1,2,2-triphenylethanone, is formed. In contrast, the use of AgSbF₆ leads to the formation of an aldehyde product, which is isolated as a silver coordination complex. researchgate.net This demonstrates that the choice of the one-electron oxidant can significantly influence the reaction pathway and the final product of the rearrangement.

The general mechanism for the electron transfer-catalyzed pinacol rearrangement is initiated by the one-electron oxidation of the 1,2-diol by a suitable oxidant, such as a trialkyloxonium hexachloroantimonate. This generates a radical cation intermediate. The subsequent steps involve the cleavage of the C-C bond and migration of one of the substituent groups, ultimately leading to the rearranged carbonyl product.

The role of the hexachloroantimonate counterion is crucial in this process. While the oxonium part of the salt initiates the one-electron transfer, the [SbCl₆]⁻ anion can also play a role in the reaction, potentially as a precursor to the highly electrophilic antimony pentachloride (SbCl₅).

While specific studies detailing the use of this compound in a wide range of pinacol rearrangements are not extensively documented in the provided context, the established reactivity of closely related trialkyloxonium salts and other hexachloroantimonate salts provides a strong basis for its utility in this area. For instance, triethyloxonium hexachloroantimonate is recognized as a selective one-electron oxidant for aromatic donors. This capability for single-electron transfer is the key requirement for initiating radical cation chemistry in rearrangement reactions.

The research findings for related systems are summarized in the table below, illustrating the conditions and outcomes of oxidatively induced pinacol-type rearrangements.

Diol Substrate Oxidant Product(s) Key Findings
1,1,2-Triphenylethane-1,2-diolNOSbF₆1,2,2-TriphenylethanoneDemonstrates formation of a ketone product via a radical cation intermediate. researchgate.net
1,1,2-Triphenylethane-1,2-diolAgSbF₆Aldehyde-Ag complexShows chemoselectivity based on the oxidant, leading to an aldehyde product. researchgate.net
1,2-bis(4-methoxyphenyl)cyclohexane-1,2-diolTris(2,4-dibromophenyl)aminium hexachloroantimonateRearranged carbonylProvides evidence for an oxidatively activated pinacol rearrangement pathway. researchgate.net

Advanced Materials Applications and Doping Strategies

Chemical Doping of Conjugated Polymers for Enhanced Electrical Transport

Impact on Polymer Backbone Planarity and Rigidity

The structural integrity of the conjugated polymer backbone is paramount for efficient charge transport. Doping, while essential for introducing charge carriers, can sometimes disrupt the ordered packing of polymer chains, leading to a decrease in charge carrier mobility. The choice of dopant plays a crucial role in mitigating these structural perturbations.

Research on the closely related dopant, triethyloxonium (B8711484) hexachloroantimonate (OA), provides significant insights into the structural effects of oxonium salts on conjugated polymers. A study comparing the effects of OA and ferric chloride (FeCl₃) on the conjugated polymer indacenodithiophene-co-benzothiadiazole (IDTBT) revealed that the dopant's molecular structure significantly influences the polymer's final morphology. mdpi.comresearchgate.net While both are strong oxidizing agents, FeCl₃-doped IDTBT exhibited superior electrical transport properties. This was attributed to an enhanced backbone planarity and rigidity, which facilitates more efficient charge transport along the polymer chain and between adjacent chains. researchgate.net

In contrast, the bulkier triethyloxonium cation was found to induce greater structural disorder in the IDTBT backbone. researchgate.net This suggests that while effective in doping, the size and nature of the dopant cation are critical factors. Given the smaller size of the trimethyloxonium (B1219515) cation compared to its triethyl counterpart, it is hypothesized that it may induce less structural disruption, potentially leading to a better balance between high charge carrier concentration and maintained structural order. X-ray diffraction (XRD) is a key technique used to analyze the crystallinity and structural order of polymers before and after doping, providing valuable data on how the polymer chains pack and whether the dopant molecules intercalate into the crystalline regions or reside in the amorphous domains. thermofisher.comicdd.com

Modulation of Carrier Transport Properties and Energetic Disorder

The ultimate goal of doping is to enhance the electrical conductivity of the polymer. This is a function of both the charge carrier concentration and the charge carrier mobility. An ideal dopant increases the former without significantly compromising the latter. Energetic disorder, which refers to the distribution of energy levels within the polymer, is a key factor that can limit carrier mobility. Dopants can influence this by creating trap states or altering the polymer's electronic structure.

The study on triethyloxonium hexachloroantimonate (OA) doping of IDTBT showed that despite its effectiveness as a dopant, it led to higher energetic disorder compared to FeCl₃. researchgate.net This increase in energetic disorder is a likely contributor to the observed lower carrier mobility in OA-doped films. The introduction of dopant molecules can disrupt the uniform electronic landscape of the polymer, creating localized states that can trap charge carriers, thereby impeding their movement through the material. osti.gov

The selection of a dopant, therefore, involves a trade-off. While a powerful oxidizing agent like trimethyloxonium hexachloroantimonate can generate a high concentration of charge carriers, its impact on the structural and energetic landscape of the polymer must be carefully considered. Research on various polymer-dopant systems, such as poly(3-hexylthiophene) (P3HT) doped with F4TCNQ, has shown that enhancing the solid-state order of the polymer can lead to a significant increase in electrical conductivity, primarily by boosting charge-carrier mobility. nih.gov This underscores the importance of choosing a dopant that minimizes disruption to the polymer's ordered structure.

Dopant Comparison in IDTBT PolymerFerric Chloride (FeCl₃)Triethyloxonium Hexachloroantimonate (OA)
Backbone Planarity EnhancedReduced
Structural Order SuperiorInferior
Energetic Disorder LowerHigher
Carrier Mobility IncreasedDecreased
Reference researchgate.net researchgate.net

Functionalization of Polymeric Systems

Beyond doping, oxonium salts like this compound can be powerful reagents for the functionalization of polymers. As strong alkylating agents, they can introduce methyl groups onto various functional sites within a polymer structure. nsf.gov This capability opens up avenues for modifying the chemical and physical properties of polymers post-polymerization.

For instance, the introduction of methyl groups can alter a polymer's solubility, thermal stability, and its interaction with other materials. In the context of advanced materials, this could be used to fine-tune the interface between a polymer and other components in a device, such as electrodes or other organic layers.

Furthermore, functionalization can be a route to creating new materials with unique properties. For example, phosphonium-functionalized polymers have been explored for their intrinsic antibacterial activity. nih.gov While not a direct application of this compound, this illustrates the broader principle of using chemical modification to impart new functionalities to polymers. The chloromethyl groups on a polymer like polysulfone can be substituted with various nucleophilic agents to create materials with improved properties. mdpi.com

Development of Materials with Tunable Electronic Properties

The ability to precisely control the electronic properties of materials is a key driver in the development of new technologies. This compound and related compounds offer a pathway to achieving this tunability in conjugated polymers. By carefully controlling the doping concentration, the electrical conductivity of a polymer can be modulated over several orders of magnitude. wikipedia.org

This tunability is crucial for a wide range of applications. For example, in organic thermoelectrics, a high level of doping is required to maximize the power factor. chalmers.se In organic field-effect transistors (OFETs), a more moderate level of doping might be used to tune the threshold voltage or improve charge injection without creating an excessively conductive channel that would compromise the on/off ratio. nih.gov

Computational and Spectroscopic Characterization of Trimethyloxonium Hexachloroantimonate Chemistry

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling, particularly with Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of chemical reactions that are often difficult to probe experimentally. rsc.orgmdpi.com These computational methods allow for the detailed examination of potential energy surfaces, providing insights into the stability of reaction intermediates and the energy barriers of transition states. nih.gov

In the context of reactions involving the trimethyloxonium (B1219515) cation, computational studies can predict the pathways of methylation reactions. acs.org By modeling the interaction of the trimethyloxonium cation with a substrate, researchers can calculate the geometries of the reactants, transition state, and products. This allows for the determination of activation energies, which are critical for understanding reaction kinetics. For instance, DFT calculations can be employed to study the mechanism of methylation of various functional groups by trimethyloxonium salts, helping to rationalize observed regioselectivity and stereoselectivity. mdpi.com

A hypothetical reaction pathway for the methylation of a generic nucleophile (Nu) by the trimethyloxonium cation is shown below:

(CH₃)₃O⁺ + Nu → [Nu---CH₃---O(CH₃)₂]‡ → CH₃-Nu⁺ + (CH₃)₂O

Computational modeling can provide the energy profile for this reaction, including the energy of the transition state ([Nu---CH₃---O(CH₃)₂]‡).

SpeciesDescriptionRole in Reaction
(CH₃)₃O⁺Trimethyloxonium cationMethylating agent
NuNucleophileSubstrate
[Nu---CH₃---O(CH₃)₂]‡Transition StateHighest energy point along the reaction coordinate
CH₃-Nu⁺Methylated ProductProduct of the reaction
(CH₃)₂ODimethyl etherLeaving group

Spectroscopic Techniques for In-situ Mechanistic Monitoring

Real-time monitoring of chemical reactions is essential for understanding their kinetics and mechanisms. nih.gov Several spectroscopic techniques are well-suited for the in-situ analysis of reactions involving trimethyloxonium hexachloroantimonate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring chemical reactions in solution. nih.gov It provides detailed structural information and can be used to quantify the concentrations of reactants, intermediates, and products over time. mdpi.comnih.gov In-situ NMR monitoring allows for the direct observation of reaction progress, providing valuable kinetic data. researchgate.net

For reactions involving trimethyloxonium salts, ¹H NMR is particularly useful for tracking the methyl groups. For example, in a methylation reaction, the disappearance of the singlet corresponding to the trimethyloxonium cation and the appearance of a new signal for the methylated product can be monitored. The ¹H NMR spectrum of the closely related trimethyloxonium tetrafluoroborate (B81430) shows a single methyl resonance at δ 4.54 in liquid SO₂. orgsyn.org This chemical shift is characteristic of the methyl groups in the oxonium cation.

The progress of a methylation reaction can be followed by acquiring a series of ¹H NMR spectra at regular time intervals. nih.gov This allows for the determination of reaction rates and the identification of any transient intermediates that may be present in detectable concentrations. Furthermore, two-dimensional NMR techniques can be employed to establish correlations between different nuclei, aiding in the structural elucidation of complex products. nih.gov

TechniqueInformation GainedRelevance to this compound
¹H NMRChemical environment of protonsMonitoring the consumption of the trimethyloxonium cation and formation of methylated products.
¹³C NMRCarbon skeleton of moleculesCharacterizing the structure of products and intermediates.
2D NMR (e.g., COSY, HSQC)Connectivity between atomsElucidating the structure of complex reaction products.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. surfacesciencewestern.comcontractlaboratory.com These techniques are complementary, as some vibrational modes that are strong in Raman spectra may be weak or absent in FTIR spectra, and vice versa. spectroscopyonline.comwikipedia.org This complementarity makes the combined use of both techniques a powerful approach for material characterization. spectroscopyonline.com

FTIR spectroscopy is sensitive to polar bonds and is excellent for identifying functional groups like C=O, O-H, and N-H. surfacesciencewestern.com Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric bonds such as C-C and S-S. surfacesciencewestern.com For this compound, the [SbCl₆]⁻ anion has an octahedral geometry and its vibrational modes are well-characterized. The Raman spectrum is expected to show strong bands corresponding to the symmetric vibrations of the Sb-Cl bonds.

During a reaction, changes in the vibrational spectra can be used to monitor the disappearance of reactants and the appearance of products. For instance, in a methylation reaction of a carboxylic acid, the characteristic C=O stretching frequency of the acid would be replaced by the C=O stretching frequency of the resulting ester.

Spectroscopic TechniqueKey AdvantagesApplication to this compound Chemistry
FTIR SpectroscopySensitive to polar functional groups, extensive spectral libraries available. eag.comMonitoring changes in functional groups during methylation reactions.
Raman SpectroscopyExcellent for non-polar bonds, minimal interference from aqueous solvents, high spatial resolution. contractlaboratory.comeag.comCharacterizing the [SbCl₆]⁻ anion and observing changes in the carbon skeleton of substrates.

In many chemical reactions, highly reactive transient species such as radicals, radical cations, or other short-lived intermediates are formed. Ultraviolet-Visible (UV-Vis) and Electron Spin Resonance (ESR) spectroscopy are powerful techniques for the detection and characterization of these species.

UV-Vis spectroscopy can be used to detect species that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. Transient absorption spectroscopy, a time-resolved technique, can monitor the formation and decay of these species on very short timescales. nih.gov In reactions involving this compound, it is possible that charge-transfer complexes or other colored intermediates are formed, which could be detected by UV-Vis spectroscopy. researchgate.net

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive method for detecting species with unpaired electrons, such as radicals and radical cations. researchgate.netosti.gov The hexachloroantimonate anion is known to be a component of oxidizing agents that can generate stable radical cations. wikipedia.org For example, tris(4-bromophenyl)ammoniumyl hexachloroantimonate, known as "magic blue," is a stable radical cation salt. wikipedia.org It is plausible that in certain reactions, this compound could be involved in single-electron transfer processes, leading to the formation of radical species that could be detected by ESR spectroscopy. nih.govnih.gov

TechniqueDetected SpeciesPotential Application in this compound Chemistry
UV-Vis SpectroscopyChromophoric species, transient intermediatesDetection of colored intermediates or charge-transfer complexes. nih.govrsc.org
ESR SpectroscopyRadicals, radical cationsIdentification of paramagnetic intermediates formed via single-electron transfer pathways. nih.govmarquette.edu

X-ray Crystallography for Precise Structural Determination of Oxonium Salts and Derivatives

While a specific crystal structure for this compound was not found in the searched literature, the structures of related oxonium salts, such as triethyloxonium (B8711484) hexafluorophosphate, have been determined. nih.gov These studies confirm the pyramidal geometry of the oxonium cation, as expected from VSEPR theory. The crystal structure of an oxonium salt reveals not only the geometry of the cation and anion but also the packing of the ions in the crystal lattice.

The determination of the crystal structure of a derivative of a reaction involving this compound can provide unequivocal proof of the outcome of the reaction and the stereochemistry of the product.

Future Research Directions and Interdisciplinary Potential

Design of Novel Trimethyloxonium (B1219515) Hexachloroantimonate-Based Reagents and Catalysts

The future development of trimethyloxonium hexachloroantimonate analogues lies in the strategic modification of both its cationic and anionic components to create tailored reagents and catalysts. The reactivity of trialkyloxonium salts can be tuned by altering the alkyl groups (e.g., triethyl, tri-n-propyl) or the counterion (e.g., tetrafluoroborate (B81430), hexafluorophosphate). thieme-connect.deresearchgate.net

Future research could focus on synthesizing a library of these salts with varying steric and electronic properties. For instance, incorporating chiral backbones into the oxonium cation could lead to the development of novel asymmetric methylating agents for enantioselective synthesis. The hexachloroantimonate anion itself, while contributing to the salt's high reactivity, could be replaced by other non-coordinating anions to modulate solubility, stability, and substrate compatibility. Research into creating solid-supported versions of these reagents could also enhance their recyclability and ease of use in industrial processes.

Table 1: Potential Modifications for Novel Oxonium Salt Reagents

ComponentModification StrategyDesired Outcome
Cation Varying alkyl groups (ethyl, propyl, etc.)Tune steric hindrance and electrophilicity
Incorporation of chiral moietiesEnable asymmetric methylation reactions
Anion Substitution with other non-coordinating anionsModify solubility, stability, and handling
Support Immobilization on solid supports (e.g., polymers, silica)Facilitate catalyst recovery and reuse

Integration into Cascade and Multi-Component Reaction Systems

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation without isolating intermediates, represent a highly efficient approach to building molecular complexity. wikipedia.orgnumberanalytics.com A significant area of future research is the integration of this compound as an initiator in electrophilic cascade sequences. nih.govub.edu

As a potent electrophile, the trimethyloxonium cation can activate a wide range of functional groups. thieme-connect.de For example, the methylation of an amide or ketone could generate a highly reactive intermediate that triggers a subsequent intramolecular cyclization, rearrangement, or cycloaddition. thieme-connect.de This strategy could provide rapid access to complex heterocyclic scaffolds from simple acyclic precursors.

Similarly, in multi-component reactions (MCRs), where three or more reactants combine in a single step, this compound could serve as a key activator. wikipedia.org It could, for instance, generate a reactive nitrilium ion from a nitrile, which then engages with other reaction partners in the flask. thieme-connect.dethieme-connect.de The exploration of such pathways could lead to the discovery of novel MCRs and expand the toolkit for diversity-oriented synthesis.

Table 2: Proposed Role in Advanced Reaction Systems

Reaction TypeProposed Role of this compoundPotential Outcome
Cascade Reaction Initial electrophilic activation of a functional groupTriggers a sequence of intramolecular bond formations
Multi-Component Reaction Generation of a reactive species (e.g., nitrilium ion) in situEnables the convergence of multiple starting materials into a complex product

Exploration in Emerging Fields of Supramolecular and Organometallic Chemistry

The unique reactivity of this compound opens doors for its application in interdisciplinary fields beyond traditional organic synthesis.

In supramolecular chemistry , the precise and powerful methylating ability of this reagent could be harnessed to modify or create building blocks for complex molecular assemblies. For example, methylation could alter the hydrogen-bonding capabilities or electronic properties of a molecule, thereby directing its self-assembly into specific architectures. There is also potential in initiating or controlling polymerization processes where a cationic initiator is required.

In organometallic chemistry , trialkyloxonium salts are known to alkylate metal-carbonyl complexes to generate Fischer-type carbenes, which are valuable intermediates for further transformations. thieme-connect.de Future research could systematically explore the reactions of this compound with a broader range of organometallic complexes. This could lead to novel methods for synthesizing reactive organometallic species, catalysts, or materials with unique electronic properties. The generation of nitrilium ions from metal-bound nitrile ligands is another promising avenue. thieme-connect.dethieme-connect.de

Development of Predictive Models for Reactivity and Selectivity

The advancement of computational chemistry offers a powerful tool to accelerate research and development. A significant future direction is the creation of predictive models for reactions involving this compound, using a hybrid of quantum mechanics (QM) and machine learning (ML). beilstein-journals.org

Given the high reactivity of this reagent, predicting its selectivity (chemoselectivity and regioselectivity) with complex, multifunctional molecules is a major challenge. Researchers can develop computational models trained on existing experimental data to predict reaction outcomes with high accuracy. thieme-connect.de Such models could analyze a substrate's electronic and steric features to identify the most likely site of methylation. These predictive tools would be invaluable for planning complex syntheses, minimizing trial-and-error experimentation, and rapidly identifying suitable substrates for reactions, thereby saving significant time and resources. beilstein-journals.org

Q & A

Q. What are the established synthetic protocols for preparing trimethyloxonium hexachloroantimonate, and how is purity ensured?

this compound is synthesized via the reaction of trimethyloxonium salts with antimony pentachloride in anhydrous dichloromethane. Critical parameters include:

  • Stoichiometric control : Precise molar ratios (e.g., 1:1) to avoid side reactions.
  • Solvent choice : Use of dry, aprotic solvents (e.g., CH₂Cl₂) to prevent hydrolysis .
  • Purification : Crystallization by slow addition of the reaction mixture to anhydrous ether, yielding high-purity crystals. Purity is confirmed by NMR (e.g., distinct PCH₃ and POCH₃ signals) and elemental analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Moisture avoidance : Conduct reactions under inert atmosphere (N₂/Ar) due to its extreme moisture sensitivity.
  • Personal protective equipment (PPE) : Use gloves, goggles, and lab coats to prevent contact with skin/eyes.
  • Ventilation : Work in a fume hood to mitigate exposure to volatile byproducts (e.g., HCl).
  • Storage : Keep in sealed, desiccated containers at low temperatures (−20°C) .

Q. What are the primary applications of this compound in organic synthesis?

It is widely used as:

  • Methylating agent : Transfers methyl groups to nucleophiles (e.g., phosphinates, sulfonamides) under mild conditions.
  • Electrophilic activator : Generates reactive intermediates (e.g., carbocations) in Friedel-Crafts alkylation or acylation .

Advanced Research Questions

Q. How does this compound enable covalent doping in conjugated polymers, and how is doping efficiency quantified?

The compound acts as a strong electron acceptor , introducing charge carriers via methyl group transfer to polymer backbones. Methodological steps include:

  • Doping process : Soak polymer films in a solution of this compound to induce charge transfer.
  • Analytical techniques :
  • UV-vis-NIR spectroscopy : Monitors polaron/bipolaron formation (e.g., absorption bands >1000 nm).
  • Electron spin resonance (ESR) : Detects unpaired electrons in doped polymers .

Q. What role does the SbCl₆⁻ counterion play in stabilizing radical cations during crystallographic studies?

The SbCl₆⁻ anion provides:

  • Structural rigidity : Forms ionic lattices via electrostatic interactions, enabling precise X-ray diffraction analysis.
  • Electronic stabilization : Delocalizes charge in radical cations (e.g., planar triphenylamine radicals), as shown in studies of S,C,C-bridged triphenylamine derivatives .

Q. How can researchers resolve contradictions in reported thermoelectric properties of doped carbon nanotube (CNT) films using this compound?

Contradictions often arise from variations in:

  • Doping uniformity : Control film thickness and immersion time to ensure homogeneous dopant distribution.
  • Material characterization : Cross-validate results using:
  • Raman spectroscopy : Assess CNT chirality and defect density.
  • Seebeck coefficient measurements : Quantify thermoelectric efficiency under standardized temperature gradients .

Q. What mechanistic insights explain the stereochemical outcomes of alkylation reactions mediated by this compound?

The reaction proceeds via SN2-like mechanisms where:

  • Steric effects : Bulky substrates favor retention of configuration due to hindered backside attack.
  • Counterion influence : SbCl₆⁻ stabilizes transition states, as observed in phosphorane intermediates during hydrolysis of phosphonothioates .

Methodological Tables

Application Key Parameters Analytical Tools References
Polymer DopingDopant concentration, solvent polarityUV-vis-NIR, ESR
CrystallographyAnion-packing dynamics, crystal symmetryX-ray diffraction, DFT calculations
Thermoelectric CNT FilmsFilm thickness, doping timeRaman spectroscopy, Seebeck measurements

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.